

N-Desmethyl imatinib: A Comparative Guide to Drug Interactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Desmethyl imatinib*

Cat. No.: *B1241021*

[Get Quote](#)

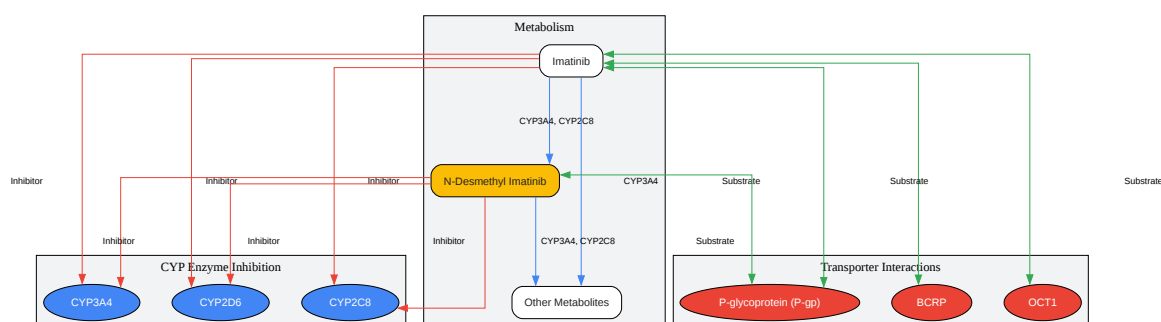
For Researchers, Scientists, and Drug Development Professionals

N-Desmethyl imatinib, the major active metabolite of the tyrosine kinase inhibitor imatinib, plays a significant role in the overall pharmacological profile and drug-drug interaction potential of its parent compound. This guide provides a comparative analysis of **N-Desmethyl imatinib**'s interactions with other drugs, supported by experimental data, to aid in preclinical and clinical research.

Metabolic Profile and Interaction Pathways

Imatinib is primarily metabolized to **N-Desmethyl imatinib** by cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP2C8.^{[1][2][3][4][5][6]} This metabolite is pharmacologically active, exhibiting similar in vitro potency against Bcr-Abl kinase as imatinib.^[6] Both imatinib and **N-Desmethyl imatinib** are substrates and inhibitors of various CYP enzymes and drug transporters, creating a complex network of potential drug interactions.^{[2][7][8]}

The following diagram illustrates the key metabolic and interaction pathways for imatinib and **N-Desmethyl imatinib**.



[Click to download full resolution via product page](#)

Caption: Metabolic and interaction pathways of imatinib and **N-Desmethyl imatinib**.

Quantitative Comparison of In Vitro Enzyme Inhibition

The inhibitory potential of **N-Desmethyl imatinib** against key drug-metabolizing enzymes has been evaluated in various in vitro studies. The following table summarizes the available inhibition constants (K_i) and half-maximal inhibitory concentrations (IC_{50}).

Compound	Enzyme	Ki (μM)	IC50 (μM)	Experimental System
N-Desmethyl imatinib	CYP3A4/5	13.7	-	Human Liver Microsomes
Imatinib	CYP3A4/5	8.0	-	Human Liver Microsomes
N-Desmethyl imatinib	CYP2C8	-	99	Not Specified
Imatinib	CYP2C8	34.7	-	Not Specified
N-Desmethyl imatinib	CYP2D6	13.5	-	Not Specified
Imatinib	CYP2D6	7.5	-	Not Specified

Data sourced from manufacturer reviews and published studies.[9]

Impact of Drug Interactions on Pharmacokinetics

Co-administration of drugs that are inhibitors or inducers of the enzymes and transporters involved in the disposition of imatinib and **N-Desmethyl imatinib** can significantly alter their plasma concentrations.

Interacting Drug	Mechanism of Interaction	Effect on Imatinib/N-Desmethyl imatinib	Reference
Ketoconazole	CYP3A4 inhibitor	Increases imatinib AUC	[2] [3]
Rifampicin	CYP3A4 inducer	Decreases imatinib AUC	[2] [3]
Gemfibrozil	CYP2C8 inhibitor	Increases imatinib exposure	[2] [3]
Genistein	Potential CYP3A4 inducer	Decreases imatinib AUC and Cmax in rats	[10]

Experimental Protocols

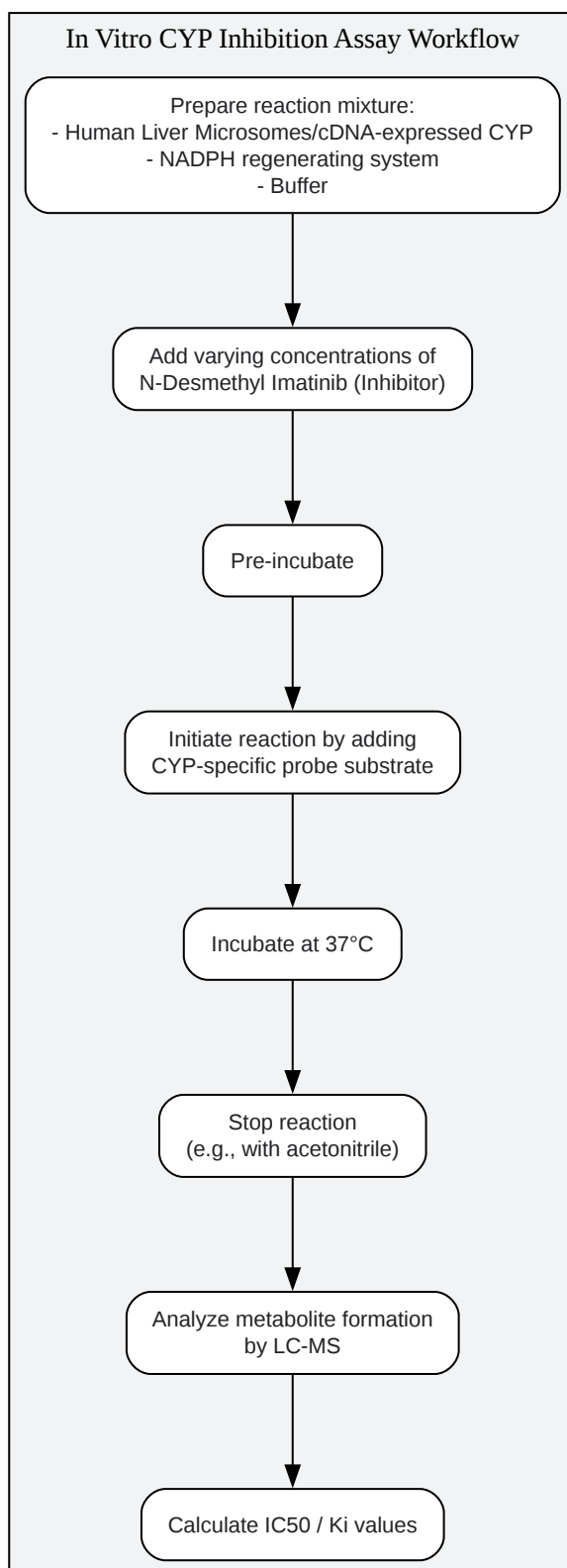
The data presented in this guide are derived from a variety of experimental methodologies designed to assess drug metabolism and interactions.

In Vitro Cytochrome P450 Inhibition Assays

- Objective: To determine the inhibitory potential of **N-Desmethyl imatinib** on specific CYP enzymes.
- Methodology:
 - Human liver microsomes (HLM) or cDNA-expressed CYP enzymes are used as the enzyme source.
 - A probe substrate specific for the CYP isoform of interest is incubated with the enzyme source in the presence of various concentrations of the inhibitor (**N-Desmethyl imatinib**).
 - The formation of the metabolite of the probe substrate is measured, typically by liquid chromatography-mass spectrometry (LC-MS).
 - IC50 values are calculated by determining the inhibitor concentration that causes a 50% reduction in enzyme activity. Ki values are determined through more detailed kinetic

modeling.[\[5\]](#)[\[9\]](#)

The following workflow illustrates a typical in vitro CYP inhibition experiment.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib for drug–drug interaction predictions - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib for drug-drug interaction predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potent mechanism-based inhibition of CYP3A4 by imatinib explains its liability to interact with CYP3A4 substrates - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 10. Pharmacokinetics Interaction between Imatinib and Genistein in Rats - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [N-Desmethyl latimgilib: A Comparative Guide to Drug Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1241021#n-desmethyl-imatinib-drug-interaction-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com